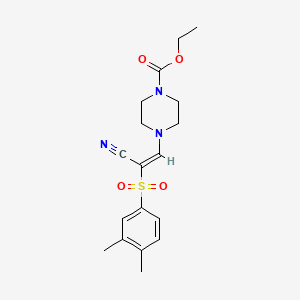
(E)-4-(2-ciano-2-((3,4-dimetilfenil)sulfonil)vinil)piperazin-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: Investigaciones recientes destacan su uso como un catalizador fotoredox. Específicamente, se clasifica en la categoría de fluoróforos donador-aceptor debido a su excelente ventana redox, estabilidad química y amplia aplicabilidad .
Fotocatálisis y organofotocatalizadores
Reactivos quimioselectivos
Actividad Biológica
(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a sulfonyl group and a cyano-vinyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and functional moieties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Case Study:
In a study evaluating a related compound, it was found that the IC50 values against various cancer cell lines were in the range of 1.61 to 1.98 µg/mL, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 |
| Compound B | Jurkat | 1.98 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar sulfonyl-containing piperazine derivatives have shown efficacy against a range of bacterial strains, suggesting that (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate may possess similar activity.
Mechanism:
The antimicrobial action is often attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of (E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate can be partially explained through SAR studies. Modifications to the piperazine ring and sulfonyl group have been shown to enhance potency and selectivity towards specific biological targets.
Key Findings:
- Substituent Effects: The presence of electron-donating groups on the phenyl ring increases cytotoxicity.
- Piperazine Modifications: Variations in the piperazine substituents can significantly alter pharmacokinetic properties and receptor affinity.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological implications is crucial. Preliminary studies suggest that compounds in this class exhibit low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg . However, long-term toxicity studies are necessary to establish safety profiles.
Propiedades
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-4-25-18(22)21-9-7-20(8-10-21)13-17(12-19)26(23,24)16-6-5-14(2)15(3)11-16/h5-6,11,13H,4,7-10H2,1-3H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRZUKSGKLSSE-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














